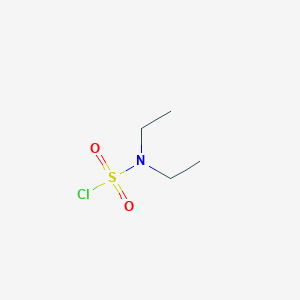
Diethylsulfamoylchlorid
Übersicht
Beschreibung
Diethylsulfamoyl chloride is a chemical compound with the molecular formula C4H10ClNO2S and a molecular weight of 171.65 . It is typically used for research and development purposes .
Molecular Structure Analysis
The molecular structure of Diethylsulfamoyl chloride consists of a total of 18 bonds. There are 8 non-H bonds, 2 multiple bonds, 3 rotatable bonds, and 2 double bonds .
Physical And Chemical Properties Analysis
Diethylsulfamoyl chloride is a liquid at room temperature . It has a density of 1.3±0.1 g/cm3, a boiling point of 223.6±9.0 °C at 760 mmHg, and a flash point of 89.1±18.7 °C .
Wissenschaftliche Forschungsanwendungen
Synthese von Sulfonamiden
Sulfamoylchloride sind entscheidend für die Synthese von Sulfonamiden, einer Klasse von Verbindungen mit bedeutenden medizinischen Eigenschaften. Sulfonamide wirken als antimikrobielle Mittel und werden zur Behandlung verschiedener bakterieller Infektionen eingesetzt, da sie das bakterielle Enzym Dihydropteroatsynthase hemmen können .
Antikrebsmittel
Forscher haben Sulfamoylchloride zur Synthese von Aminotetralin-abgeleiteten Sulfonamiden verwendet. Diese Verbindungen haben sich als vielversprechende Antikrebsmittel erwiesen und bieten möglicherweise neue Wege zur Krebsbehandlung .
Acetylcholinesterase-Inhibitoren
Im Streben nach der Behandlung neurodegenerativer Erkrankungen wurden Sulfamoylchloride zur Herstellung von Acetylcholinesterase-Inhibitoren verwendet. Diese Inhibitoren können die Konzentration von Acetylcholin im Gehirn erhöhen, wodurch die kognitive Funktion bei Patienten mit Krankheiten wie Alzheimer verbessert wird .
Safety and Hazards
Wirkmechanismus
Target of Action
Diethylsulfamoyl chloride is a versatile compound used in organic chemistry as a synthetic intermediate It is known to react with electron-deficient alkenes, which are often the targets in its reactions .
Mode of Action
Diethylsulfamoyl chloride is known to participate in sulfonamidation or sulfonation of electron-deficient alkenes . This involves the generation and precise control of sulfonyl radicals from diethylsulfamoyl chloride . The compound interacts with its targets by donating the sulfonyl group to the electron-deficient alkene, resulting in the formation of alkyl sulfonates and sulfonamides .
Biochemical Pathways
The products of its reactions, such as alkyl sulfonates and sulfonamides, can have significant effects on various biochemical pathways depending on their specific structures and properties .
Result of Action
The primary result of diethylsulfamoyl chloride’s action is the formation of alkyl sulfonates and sulfonamides . These compounds can have a wide range of molecular and cellular effects depending on their specific structures and properties. For example, some sulfonamides are used as antibiotics, while some sulfonates have detergent properties.
Action Environment
The action of diethylsulfamoyl chloride can be influenced by various environmental factors. For instance, the presence of other reactants, the temperature, and the pH can all affect the rate and outcome of its reactions. It is also worth noting that diethylsulfamoyl chloride is sensitive to moisture , which means that it must be stored and handled under dry conditions to maintain its reactivity and stability.
Biochemische Analyse
Biochemical Properties
Diethylsulfamoyl chloride plays a crucial role in biochemical reactions, particularly in the synthesis of sulfonamides. It interacts with various enzymes and proteins, facilitating the formation of sulfonamide bonds. These interactions are essential for the compound’s role in medicinal chemistry, where it is used to create drugs with antibacterial and anticancer properties . The nature of these interactions often involves the formation of covalent bonds with amino groups in proteins, leading to the inhibition or modification of enzyme activity.
Cellular Effects
Diethylsulfamoyl chloride affects various types of cells and cellular processes. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of acetylcholinesterase, an enzyme crucial for nerve function, leading to altered neurotransmission . Additionally, diethylsulfamoyl chloride can impact gene expression by modifying transcription factors or other regulatory proteins, thereby influencing cellular responses and metabolic pathways.
Molecular Mechanism
At the molecular level, diethylsulfamoyl chloride exerts its effects through several mechanisms. It can form covalent bonds with biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and thus affecting neurotransmission . Additionally, diethylsulfamoyl chloride can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, leading to altered cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diethylsulfamoyl chloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that diethylsulfamoyl chloride can degrade over time, leading to a decrease in its efficacy . Additionally, long-term exposure to diethylsulfamoyl chloride can result in cumulative effects on cellular function, including changes in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of diethylsulfamoyl chloride vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as antibacterial or anticancer activity. At high doses, diethylsulfamoyl chloride can cause toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on cellular function.
Metabolic Pathways
Diethylsulfamoyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes . For instance, it can inhibit acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent changes in metabolic pathways related to neurotransmission.
Transport and Distribution
Within cells and tissues, diethylsulfamoyl chloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of diethylsulfamoyl chloride is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, diethylsulfamoyl chloride may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular processes and metabolic pathways.
Eigenschaften
IUPAC Name |
N,N-diethylsulfamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClNO2S/c1-3-6(4-2)9(5,7)8/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYAAZRKZRTLQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460102 | |
| Record name | diethylsulfamoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20588-68-5 | |
| Record name | diethylsulfamoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethylsulfamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the hydrolysis of Diethylsulfamoyl chloride unique compared to Dimethylsulfamoyl chloride?
A1: Diethylsulfamoyl chloride (2) hydrolyzes significantly faster than Dimethylsulfamoyl chloride (1), approximately eight times faster []. This difference is attributed to a phenomenon called "hydrogen participation." Essentially, the presence of the ethyl groups in Diethylsulfamoyl chloride facilitates the hydrolysis reaction. Additionally, Diethylsulfamoyl chloride exhibits an unusual temperature dependency in its hydrolysis reaction, with a negative temperature coefficient of the enthalpy of activation (-39 cal mol-1 deg-1) []. This characteristic points towards a complex interplay of factors, including solvent reorganization, influencing the reaction rate.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)hydrazine](/img/structure/B1312528.png)

![7-tert-butyl-2-mercapto-3-phenyl[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1312536.png)

![1-[4-(1H-imidazol-1-ylmethyl)phenyl]methanamine](/img/structure/B1312539.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide](/img/structure/B1312556.png)




![4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine](/img/structure/B1312575.png)
